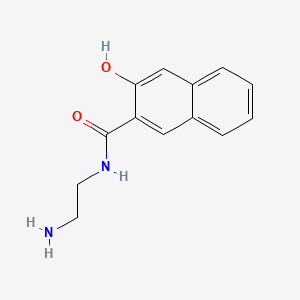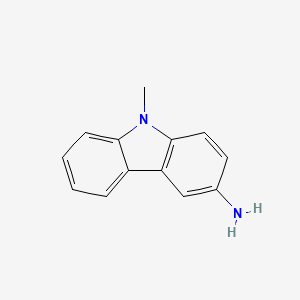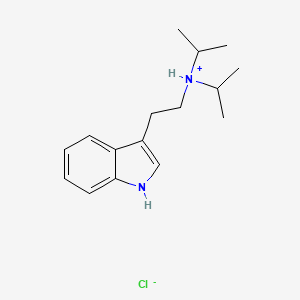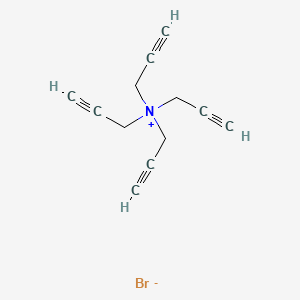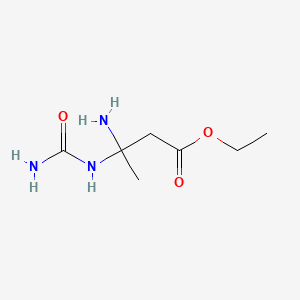![molecular formula C20H23N3 B1345225 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918479-51-3](/img/structure/B1345225.png)
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
概要
説明
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile is an organic compound that features a piperazine ring substituted with a phenylethyl group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenylethyl bromide to form 4-(2-phenylethyl)piperazine.
Nucleophilic Substitution: The 4-(2-phenylethyl)piperazine is then reacted with 3-chloromethylbenzonitrile under nucleophilic substitution conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of phenylacetone or phenylacetic acid.
Reduction: Formation of 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzylamine.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.
作用機序
The mechanism of action of 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets such as receptors in the central nervous system. The phenylethyl group is believed to play a crucial role in binding to these targets, while the piperazine ring may modulate the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzoic acid
- 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzamide
- 3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzaldehyde
Uniqueness
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile is unique due to the presence of the nitrile group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the phenylethyl group and piperazine ring provides a distinct pharmacological profile compared to its analogs.
特性
IUPAC Name |
3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-16-19-7-4-8-20(15-19)17-23-13-11-22(12-14-23)10-9-18-5-2-1-3-6-18/h1-8,15H,9-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLLNLEUJZWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635970 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918479-51-3 | |
| Record name | 3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![indeno[2,1-b]pyridin-9-one](/img/structure/B1345150.png)
